Adverse Event Rate versus Lactitol in Chronic Constipation: A Two-Fold Difference Defines the Tolerability Trade-Off
In a systematic review and meta-analysis of six head-to-head clinical trials encompassing 349 adult and 81 pediatric patients with chronic constipation, lactulose produced an adverse event rate of 62.10 ± 1.100% compared with 31.20 ± 0.800% for lactitol (p = 0.0019), representing an approximately two-fold higher rate of side effects [1]. Patient acceptance mirrored this divergence: only 26.8% of patients preferred lactulose versus 73.2% for lactitol [1]. Physician-adjudged efficacy favored lactulose in only 47.83% of cases versus 61.91% for lactitol, and the required pediatric dose of lactulose was nearly double that of lactitol (500–750 mg/kg/day vs. 250–400 mg/kg/day) [1].
| Evidence Dimension | Adverse event rate in chronic constipation (systematic review, 6 trials) |
|---|---|
| Target Compound Data | 62.10 ± 1.100% of patients |
| Comparator Or Baseline | Lactitol: 31.20 ± 0.800% of patients |
| Quantified Difference | Absolute difference ≈ 30.9 percentage points (p = 0.0019); ~2× higher AE rate for lactulose |
| Conditions | Meta-analysis of 6 head-to-head RCTs; n = 349 adults + 81 children; treatment duration 3 days to 4 weeks |
Why This Matters
For constipation formularies where tolerability and patient compliance drive procurement, lactitol reduces the adverse event burden by approximately half, a quantifiable factor that may override lactulose selection unless additional clinical endpoints (e.g., established HE mortality benefit) are in scope.
- [1] Maydeo A. Lactitol or lactulose in the treatment of chronic constipation: result of a systematic review. J Indian Med Assoc. 2010;108(11):789-792. View Source
